![molecular formula C10H12BrNO2S B2951327 2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide CAS No. 950785-37-2](/img/structure/B2951327.png)
2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide
Overview
Description
2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a five-membered ring with a sulfur and nitrogen atom.
Scientific Research Applications
I have conducted a search for the scientific research applications of “2-(4-Bromobenzyl)isothiazolidine 1,1-dioxide,” also known as “Isothiazolidine, 2-[(4-bromophenyl)methyl]-, 1,1-dioxide.” Here is a summary of the findings, organized into sections as per your request:
Pharmaceutical Research
This compound has been explored for its potential biological activities due to its unique chemical structure. It may serve as a scaffold for developing new pharmaceutical agents .
Biological Activity Studies
Derivatives of isothiazolidine dioxides, such as gamma-sultams, have shown potent inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are significant in anti-inflammatory and antiarthritic research .
Chemical Synthesis
The compound has been used in chemical synthesis processes. For example, it has been involved in reactions with 4-bromobenzylamine and triethylamine in dimethylformamide, indicating its utility in organic synthesis and potentially in the synthesis of more complex molecules .
Analytical Chemistry
Information regarding its use in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC suggests that it could be used as a standard or reference compound in various analytical procedures .
properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-1,2-thiazolidine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-10-4-2-9(3-5-10)8-12-6-1-7-15(12,13)14/h2-5H,1,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLGBYPNRCBPLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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